molecular formula C17H25NO B2558923 3-(2,4-Di-tert-butylphenoxy)propanenitrile CAS No. 1041594-75-5

3-(2,4-Di-tert-butylphenoxy)propanenitrile

Cat. No.: B2558923
CAS No.: 1041594-75-5
M. Wt: 259.393
InChI Key: REHMHKBXKSFACE-UHFFFAOYSA-N
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Description

3-(2,4-Di-tert-butylphenoxy)propanenitrile is an organic compound with the molecular formula C17H25NO. It is characterized by the presence of a phenoxy group substituted with two tert-butyl groups at the 2 and 4 positions, and a propanenitrile group attached to the phenoxy group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Di-tert-butylphenoxy)propanenitrile typically involves the reaction of 2,4-di-tert-butylphenol with 3-chloropropanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to achieve the desired quality of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Di-tert-butylphenoxy)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,4-Di-tert-butylphenoxy)propanenitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.

    Industry: Utilized as an antioxidant in polymer production and as a stabilizer in various industrial processes

Mechanism of Action

The mechanism of action of 3-(2,4-Di-tert-butylphenoxy)propanenitrile involves its interaction with specific molecular targets and pathways. The compound’s phenoxy group allows it to interact with cellular membranes and proteins, potentially disrupting their normal functions. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. Studies have shown that it can affect oxidative stress pathways and cellular redox balance, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4-Di-tert-butylphenoxy)propanenitrile is unique due to the presence of both the phenoxy and nitrile groups, which confer distinct chemical and biological properties.

Biological Activity

3-(2,4-Di-tert-butylphenoxy)propanenitrile is a chemical compound that has garnered attention due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a propanenitrile group attached to a 2,4-di-tert-butylphenoxy moiety. Its molecular formula is C16H22NC_{16}H_{22}N with a molecular weight of approximately 246.36 g/mol. The presence of the bulky tert-butyl groups contributes to its lipophilicity and potential bioactivity.

Antimicrobial Activity

Research indicates that compounds related to 2,4-di-tert-butylphenol exhibit significant antimicrobial properties. For instance, 2,4-di-tert-butylphenol (2,4-DTBP), a structural analog, has demonstrated activity against various bacteria and fungi. A study highlighted that 2,4-DTBP isolated from Bacillus licheniformis showed bioactivity against multidrug-resistant strains of Pseudomonas .

OrganismActivity TypeReference
Pseudomonas aeruginosaInhibition
Staphylococcus aureusInhibition
Candida albicansInhibition

Cytotoxicity

The cytotoxic effects of related compounds have been documented in various studies. For example, 2,4-DTBP has been shown to induce apoptosis in cancer cell lines through oxidative stress mechanisms . This raises questions about the safety and potential therapeutic applications of derivatives like this compound.

Oxidative Stress Induction

The primary mechanism by which this compound may exert its biological effects is through the induction of oxidative stress. The tert-butyl groups can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in susceptible cells .

Endocidal Regulation

Evidence suggests that compounds like 2,4-DTBP may play a role in endocidal regulation within producing organisms. This phenomenon refers to the self-regulatory mechanisms that prevent overgrowth or pathogenicity by producing toxic metabolites .

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial properties of phenolic compounds found that derivatives similar to this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The study utilized various concentrations of these compounds and demonstrated a clear dose-dependent response in inhibiting bacterial growth .

Toxicological Assessment

A comprehensive toxicological assessment was performed on related compounds found in environmental samples. The results indicated that tris(2,4-di-tert-butylphenyl) phosphate, a derivative compound, was identified as an abundant pollutant with significant toxic effects on aquatic life . This underscores the potential environmental implications of using such compounds.

Properties

IUPAC Name

3-(2,4-ditert-butylphenoxy)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO/c1-16(2,3)13-8-9-15(19-11-7-10-18)14(12-13)17(4,5)6/h8-9,12H,7,11H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHMHKBXKSFACE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCCC#N)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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